molecular formula C10H14O B14567025 1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one CAS No. 61585-31-7

1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B14567025
CAS No.: 61585-31-7
M. Wt: 150.22 g/mol
InChI Key: AMSWWWRVCLQUFN-UHFFFAOYSA-N
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Description

1,3-Dimethylbicyclo[222]oct-5-en-2-one is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

While specific applications of the compound "1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one" are not detailed in the provided search results, the broader applicability of bicyclo[2.2.2]octane derivatives can be inferred .

Bicyclo[2.2.2]octane Derivatives: General Applications

  • Pharmaceuticals Bicyclo[2.2.2]octane derivatives are relevant in the synthesis of therapeutic agents used for treating metabolic syndrome and other diseases . They can be found in adenosine receptor antagonists .
  • Synthesis of Natural Products These compounds serve as intermediates in synthesizing natural products like terpenes and alkaloids .
  • Organic Synthesis Bicyclo[2.2.2]octanes, particularly those substituted at the 1- and/or 4-positions, are of great commercial interest . They are useful building blocks for creating a variety of compounds with bridgehead substituents .
  • Chemical Transformations They can be produced through transition metal-catalyzed chemical transformations, offering a novel method for creating 1,4-(substituted)bicyclo[2.2.2]octanes .

Synthesis Methods

  • Transition Metal Catalysis A process exists for preparing 1,4-(substituted) bicyclo[2.2.2]octane derivatives using a transition metal catalyst comprising a palladium compound and an oxidizing agent . The method converts 1,4-dimethylene cyclohexane into various 1,4-(substituted)bicyclo[2.2.2]octanes with high conversion yield .
  • Acid-Catalyzed Reactions Acid-catalyzed reactions of isopropenyl acetate with 1,4-cyclohexanedione can yield intermediates useful in creating bicyclo[2.2.2]octane derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one
  • 3,3-Dimethylbicyclo[5.1.0]oct-4-en-2-one
  • 8,8-Dimethylbicyclo[2.2.2]oct-5-en-2-ol

Uniqueness

1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one is unique due to its specific bicyclic structure and the presence of two methyl groups at the 1 and 3 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61585-31-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1,3-dimethylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C10H14O/c1-7-8-3-5-10(2,6-4-8)9(7)11/h3,5,7-8H,4,6H2,1-2H3

InChI Key

AMSWWWRVCLQUFN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1=O)(C=C2)C

Origin of Product

United States

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